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Compound of Interest

Compound Name: ZD0947

Cat. No.: B1682409 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of ZD0947, a

modulator of ATP-sensitive potassium (K-ATP) channels. The information is compiled from

publicly available scientific literature and is intended to serve as a comprehensive resource for

professionals in the field of drug discovery and development.

Introduction
ZD0947 is a compound that has been identified as a modulator of ATP-sensitive potassium (K-

ATP) channels, which are crucial in linking cellular metabolic states to membrane potential in a

variety of tissues. These channels are heteromeric complexes composed of a pore-forming

inwardly rectifying potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor

(SUR) subunit. Different combinations of Kir6.x and SUR subunits (SUR1, SUR2A, and

SUR2B) result in K-ATP channels with distinct physiological roles and pharmacological

properties. ZD0947 has been primarily characterized as a potent activator of K-ATP channels

containing the SUR2B subunit, which are predominantly found in vascular smooth muscle. This

activity underlies its vasodilatory effects.

Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro activity of

ZD0947 on native tissues and cells, as well as on recombinant K-ATP channels.
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Table 1: In Vitro Activity of ZD0947 on Native Tissues and Cells

Parameter
Tissue/Cell
Type

Species Value
Antagonist/
Condition

Reference

K-i Portal Vein Mouse 293 nM

Relaxation of

spontaneous

contractions

[1]

K-i
Detrusor

Myocytes
Human 4.0 µM

Inhibition of

ZD0947-

induced

current by

Gliclazide

[2]

Channel

Conductance

Portal Vein

Myocytes
Mouse 35 pS

ZD0947-

activated K+

channels

[1]

Table 2: Activity of ZD0947 on Recombinant K-ATP Channels Expressed in HEK293 Cells
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Channel
Composition

Activity
Quantitative
Data

Notes Reference

SUR1 / Kir6.2

Weak Activation /

Partial

Antagonism

Data not

available

ZD0947

reversibly

suppresses

diazoxide-elicited

channel activity.

[3]

SUR2A / Kir6.2

Weak Activation /

Partial

Antagonism

Data not

available

ZD0947

reversibly

suppresses

pinacidil-elicited

channel activity.

[3]

SUR2B / Kir6.1 Activation
Concentration-

dependent

A relatively

effective

activator of

smooth muscle-

type K-ATP

channels.

[3]

SUR2B / Kir6.2 Activation
Concentration-

dependent

A relatively

effective

activator of

smooth muscle-

type K-ATP

channels.

[3]

Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of ZD0947 are

provided below.

Vascular Smooth Muscle Relaxation Assay
This protocol is adapted from studies investigating the effects of ZD0947 on vascular tone.[1]
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Objective: To determine the potency of ZD0947 in inducing relaxation of pre-contracted

vascular smooth muscle.

Materials:

Isolated segments of mouse portal vein.

Organ bath system with temperature control and aeration.

Isometric force transducer.

Data acquisition system.

Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2,

NaHCO3 25, glucose 11).

ZD0947 stock solution.

Contractile agent (e.g., norepinephrine, carbachol).

K-ATP channel blocker (e.g., glibenclamide).

Procedure:

Mount segments of the mouse portal vein in organ baths containing Krebs solution,

maintained at 37°C and aerated with 95% O2 / 5% CO2.

Allow the tissue to equilibrate under a resting tension of approximately 1 g for at least 60

minutes.

Induce a stable contraction with a contractile agent (e.g., norepinephrine).

Once a stable plateau of contraction is reached, add ZD0947 cumulatively to the organ bath

to obtain a concentration-response curve.

Record the relaxation response as a percentage of the pre-induced contraction.
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To confirm the involvement of K-ATP channels, pre-incubate the tissue with a K-ATP channel

blocker like glibenclamide before adding ZD0947.

Calculate the Ki or IC50 value from the concentration-response curve.

Patch-Clamp Electrophysiology on Isolated Myocytes
This protocol is based on methods used to study the electrophysiological effects of ZD0947 on

single smooth muscle cells.[1][2]

Objective: To measure the effect of ZD0947 on K-ATP channel currents in isolated smooth

muscle cells.

Materials:

Freshly dispersed smooth muscle cells (e.g., from mouse portal vein or human detrusor).

Patch-clamp amplifier and data acquisition system.

Micromanipulator and microscope.

Borosilicate glass capillaries for pipette fabrication.

External solution (in mM): NaCl 135, KCl 5, CaCl2 2, MgCl2 1, HEPES 10, glucose 10 (pH

adjusted to 7.4).

Pipette (internal) solution (in mM): KCl 140, MgCl2 1, EGTA 1, HEPES 10, ATP as required

(e.g., 1 mM to study opener effects) (pH adjusted to 7.2).

ZD0947 stock solution.

Procedure:

Prepare isolated myocytes using enzymatic digestion.

Place the cells in a recording chamber on the stage of an inverted microscope and perfuse

with the external solution.
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Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when

filled with the internal solution.

Establish a gigaohm seal between the patch pipette and the cell membrane.

For whole-cell recordings, rupture the cell membrane under the pipette tip by applying gentle

suction. Clamp the cell at a holding potential of -60 mV.

For cell-attached recordings, maintain the seal without rupturing the membrane.

Apply ZD0947 to the cell via the perfusion system.

Record the resulting changes in membrane current or channel activity.

Analyze the data to determine parameters such as current amplitude and single-channel

conductance.

Heterologous Expression of K-ATP Channels and
Electrophysiological Recording in HEK293 Cells
This protocol describes the methodology for expressing specific K-ATP channel subunits in a

cell line to study the selectivity of ZD0947.[3]

Objective: To assess the activity of ZD0947 on specific combinations of Kir6.x and SURx

subunits.

Materials:

HEK293 cells.

Cell culture reagents (DMEM, FBS, etc.).

Plasmids encoding the desired Kir6.x and SURx subunits.

Transfection reagent.

Patch-clamp setup as described in section 3.2.
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Procedure:

Culture HEK293 cells in appropriate media.

Co-transfect the cells with plasmids encoding the desired Kir6.x and SURx subunits (e.g.,

Kir6.2 and SUR1, SUR2A, or SUR2B). A marker plasmid (e.g., encoding GFP) can be

included to identify transfected cells.

Allow 24-48 hours for protein expression.

Perform patch-clamp recordings on the transfected cells as described in section 3.2.

Apply ZD0947 and other relevant compounds (e.g., diazoxide for SUR1, pinacidil for

SUR2A) to characterize the pharmacological profile of the expressed channels and the

selectivity of ZD0947.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and

workflows relevant to the in vitro characterization of ZD0947.
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Proposed Signaling Pathway of ZD0947-Induced Vasorelaxation

ZD0947 SUR2B Subunit
(on Vascular Smooth Muscle Cell)

Binds to K-ATP Channel
(Kir6.x/SUR2B)

Activates Membrane HyperpolarizationK+ Efflux Voltage-gated
Ca2+ Channels (Inhibition)

Decreased
Intracellular Ca2+ Vasorelaxation

Workflow for Assessing K-ATP Channel Modulators

Isolate Myocytes or
Culture Transfected HEK293 Cells

Establish Whole-Cell or
Cell-Attached Patch Clamp

Record Baseline
Channel Activity

Apply Test Compound
(e.g., ZD0947)

Record Changes in
Membrane Current / Channel Gating

Washout CompoundData Analysis
(e.g., Current Amplitude, Conductance)

Reversibility
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Workflow for Determining SUR Subunit Selectivity of ZD0947

Transfect HEK293 with
Kir6.2 + SUR1

Patch Clamp
SUR1/Kir6.2 Cells

Transfect HEK293 with
Kir6.2 + SUR2A

Patch Clamp
SUR2A/Kir6.2 Cells

Transfect HEK293 with
Kir6.2 + SUR2B

Patch Clamp
SUR2B/Kir6.2 Cells

Test ZD0947
Concentration-Response

Test ZD0947
Concentration-Response

Test ZD0947
Concentration-Response

Compare EC50/IC50 Values
and Maximal Efficacy

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1682409#a-a-in-vitro-characterization-of-zd0947]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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